Toloxatone
Overview
Description
Toloxatone is an antidepressant agent that was first introduced in France in 1984. It acts as a selective and reversible inhibitor of monoamine oxidase type-A (MAO-A), which is an enzyme responsible for the breakdown of neurotransmitters such as serotonin and norepinephrine. By inhibiting this enzyme, this compound increases the levels of these neurotransmitters in the brain, thereby alleviating symptoms of depression .
Mechanism of Action
Target of Action
Toloxatone primarily targets Monoamine Oxidase-A (MAO-A) . MAO-A is an enzyme found in norepinephrinergic and serotonergic neurons and plays a crucial role in regulating the metabolism of serotonin and catecholamines .
Mode of Action
This compound acts as a selective and reversible inhibitor of MAO-A . By inhibiting MAO-A, this compound prevents the breakdown of monoamine neurotransmitters, thereby increasing their availability. This leads to an elevation of serotonin and norepinephrine levels in the synaptic cleft .
Biochemical Pathways
The inhibition of MAO-A by this compound affects the metabolic pathways of serotonin and catecholamines. This results in increased circulation of these neurotransmitters in the synaptic cleft . The elevation of serotonin and norepinephrine levels occurs rapidly after medication administration .
Pharmacokinetics
The pharmacokinetics of this compound have been studied in anaesthetized rabbits. The results showed a biexponential decline in plasma concentration with time . The route of elimination is mainly hepatic, with only 1% of the drug being excreted unchanged in the urine . The half-life of this compound is between 1-3 hours , indicating a high hepatic excretion rate .
Result of Action
The action of this compound leads to the relief of depressive symptoms by maintaining neuro-synaptic levels of serotonin and catecholamines while regulating their metabolism . The therapeutic relief of depressive symptoms requires weeks of daily treatment to observe results .
Biochemical Analysis
Biochemical Properties
Toloxatone interacts with the enzyme monoamine oxidase type-A (MAO-A), which is found in norepinephrinergic and serotonergic neurons . By inhibiting MAO-A, this compound regulates the metabolism of serotonin and catecholamines, allowing for increased circulation in the synaptic cleft .
Cellular Effects
This compound has been shown to help manage the symptoms of depression by maintaining neuro-synaptic levels of serotonin and catecholamines while regulating their metabolism, which leads to relief of depressive symptoms .
Molecular Mechanism
The molecular mechanism of this compound involves its role as a reversible inhibitor of monoamine oxidase type-A (MAO-A) . This inhibition allows for increased circulation of serotonin and catecholamines in the synaptic cleft .
Temporal Effects in Laboratory Settings
The elevation of serotonin and norepinephrine levels occurs rapidly after this compound administration . The therapeutic relief of depressive symptoms requires weeks of daily treatment to observe results .
Metabolic Pathways
This compound is involved in several metabolic pathways, including glycine, serine and threonine metabolism, arginine and proline metabolism, histidine metabolism, tyrosine metabolism, phenylalanine metabolism, and tryptophan metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of toloxatone involves the reaction between glycidol and m-toluidine to produce 3-m-toluidinopropane-1,2-diol. This intermediate is then treated with diethyl carbonate in the presence of sodium methoxide, leading to an intermolecular cycloaddition that forms this compound .
Industrial Production Methods: Industrial production of this compound follows the same synthetic route but is optimized for large-scale production. This involves precise control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Toloxatone primarily undergoes substitution reactions due to the presence of functional groups such as hydroxyl and oxazolidinone. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halogenating agents and nucleophiles. Conditions typically involve moderate temperatures and solvents like dichloromethane.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation can produce halogenated derivatives, while oxidation can lead to the formation of carboxylic acids.
Scientific Research Applications
Toloxatone has been extensively studied for its applications in various fields:
Chemistry: Used as a model compound to study the inhibition of monoamine oxidase and the development of new antidepressant agents.
Biology: Investigated for its effects on neurotransmitter levels and its potential role in neuroprotection.
Medicine: Primarily used for the treatment of major depressive disorder. It has also been explored for its potential in treating other psychiatric conditions.
Industry: Utilized in the pharmaceutical industry for the production of antidepressant medications
Comparison with Similar Compounds
Toloxatone is unique among monoamine oxidase inhibitors due to its selective and reversible inhibition of MAO-A. This reduces the risk of side effects and interactions associated with traditional, irreversible inhibitors. Similar compounds include:
Moclobemide: Another reversible inhibitor of MAO-A, used for treating depression.
Befloxatone: A selective and reversible MAO-A inhibitor with similar applications.
Cimoxatone: Also a reversible MAO-A inhibitor, used in the treatment of depression
This compound stands out due to its favorable safety profile and effectiveness in treating major depressive disorder without the dietary restrictions required for irreversible inhibitors.
Properties
IUPAC Name |
5-(hydroxymethyl)-3-(3-methylphenyl)-1,3-oxazolidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-8-3-2-4-9(5-8)12-6-10(7-13)15-11(12)14/h2-5,10,13H,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXUNKHLAEDCYJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CC(OC2=O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40865478 | |
Record name | Toloxatone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40865478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
This medication is a reversible inhibitor of monoamine oxidase type-A (also known as RIMA). MAO-A can be found in norepinephrinergic and serotonergic neurons and regulates the metabolism of serotonin and catecholamines, allowing for increased circulation in the synaptic cleft. Traditional monoamine oxidase inhibitors irreversibly inhibit monoamine oxidase and therefore, side effects, drug interactions, and food interactions persist as long as 2-3 weeks after discontinuing toloxatone. The elevation of serotonin and norepinephrine levels occurs rapidly after medication administration. However, the therapeutic relief of depressive symptoms requires weeks of daily treatment to observe results. Selective and reversible MAO-A inhibitors are more effective in treating major depression without several of the drug and food interactions associated with traditional monoamine oxidase inhibitors. | |
Record name | Toloxatone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09245 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
29218-27-7 | |
Record name | Toloxatone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=29218-27-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Toloxatone [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029218277 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Toloxatone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09245 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Toloxatone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40865478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Toloxatone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.006 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TOLOXATONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5T206015T5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
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